molecular formula C6H9NO4 B1235551 5-Aminohex-2-enedioic acid CAS No. 74743-93-4

5-Aminohex-2-enedioic acid

Cat. No.: B1235551
CAS No.: 74743-93-4
M. Wt: 159.14 g/mol
InChI Key: LYOPDUCVDCRVNW-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminohex-2-enedioic acid, also known as (E)-5-Aminohex-2-enedioic Acid, is a biochemical intermediate with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol. Its CAS Registry Number is 74743-93-4 . This compound is a subject of significant interest in metabolic engineering and sustainable chemistry, primarily for its role as a precursor in the biobased production of adipic acid . Adipic acid is a crucial platform chemical and the most important commercial dicarboxylic acid, used predominantly in the manufacture of nylon . Research explores pathways where this compound serves as an intermediate in the conversion of lysine to adipic acid, a process aimed at replacing petrochemical production routes with more sustainable microbial conversion of glucose from lignocellulosic raw materials . A key research challenge involves the enzymatic reduction of the unsaturated α,β bond in this molecule and its isomer, trans-2-hexenedioic acid, a critical step in the metabolic pathway. Studies have investigated enzymes like N-ethylmaleimide reductase (NemA) from E. coli and Old Yellow Enzyme 1 (Oye1) from S. pastorianus for this transformation, though in vitro activity remains a hurdle . Beyond industrial biotechnology, this molecule has documented neuropharmacological research applications. It has been studied for its selective antagonist activity on the excitation of spinal neurones induced by amino acids, highlighting its utility in basic neuroscience research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74743-93-4

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(E)-5-aminohex-2-enedioic acid

InChI

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3-5(8)9/h1,3-4H,2,7H2,(H,8,9)(H,10,11)/b3-1+

InChI Key

LYOPDUCVDCRVNW-HNQUOIGGSA-N

SMILES

C(C=CC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(/C=C/C(=O)O)C(C(=O)O)N

Canonical SMILES

C(C=CC(=O)O)C(C(=O)O)N

Synonyms

5-amino-2-hexenedioic acid
5-amino-2-hexenedioic acid, (R)-isomer
5-amino-2-hexenedioic acid, (S)-isomer
5-aminohex-2-enedioic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Aminohex 2 Enedioic Acid

Chemical Synthesis Approaches

The chemical construction of 5-aminohex-2-enedioic acid relies on established and innovative organic synthesis techniques. These methods are tailored to build the carbon skeleton and install the key functional groups in a controlled manner.

Catalytic Amination Strategies

A direct and effective method for synthesizing this compound involves the catalytic introduction of an amino group onto a pre-existing carbon backbone. This strategy is valued for its efficiency and the use of well-understood catalytic systems.

The most common chemical route to this compound begins with the selection of a suitable precursor, with hex-2-enedioic acid being the preferred starting material. This C6 dicarboxylic acid already contains the required carbon framework and the α,β-unsaturated system. The key synthetic challenge is the regioselective introduction of an amino group at the C-5 position. The conversion is typically achieved through a nucleophilic amination reaction where ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium chloride, serves as the nitrogen source. This transformation is a critical step that converts the unsaturated dicarboxylic acid into the target amino-dicarboxylic acid.

Palladium on carbon (Pd/C) is a crucial heterogeneous catalyst in the nucleophilic amination of hex-2-enedioic acid. Palladium-based catalysts are widely used in organic synthesis for their ability to facilitate various transformations, including hydrogenation and C-N bond formation. caltech.edu In this specific synthesis, the Pd/C catalyst, typically used in catalytic amounts (1–3 mol%), activates the substrate for the addition of the amine. The reaction is generally conducted at elevated temperatures, between 80–100°C, to ensure a reasonable reaction rate. The catalyst's surface provides an environment where the reactants are brought together, lowering the activation energy for the amination process. mdpi.com The use of a heterogeneous catalyst like Pd/C also simplifies product purification, as the catalyst can be easily removed by filtration upon completion of the reaction. mdpi.com

ParameterCondition
Precursor Hex-2-enedioic acid
Reagent Ammonia or Ammonium Chloride
Catalyst Palladium on Carbon (Pd/C)
Catalyst Loading 1–3 mol%
Temperature 80–100°C
A summary of typical reaction conditions for the catalytic amination of hex-2-enedioic acid.
Precursor Selection and Conversion from Hex-2-enedioic Acid

Phase-Transfer Alkylation Methods

Phase-transfer catalysis (PTC) offers an alternative synthetic route that is particularly useful for the formation of α-amino acids. organic-chemistry.org This method involves the reaction of two immiscible phases, typically an aqueous phase and an organic phase, facilitated by a phase-transfer catalyst that can transport one reactant across the phase boundary to react with the other. organic-chemistry.org

In the context of amino acid synthesis, a common strategy involves the alkylation of a glycine (B1666218) equivalent. N-Diphenylmethyleneglycine ethyl ester, a Schiff base derived from glycine ethyl ester and benzophenone, is a frequently used substrate in such reactions. organic-chemistry.orgorganic-chemistry.org The diphenylmethylene group serves as a protecting group for the amine, while the ester protects the carboxyl group. The α-proton of this glycine derivative is acidic enough to be removed by a base, forming a stabilized enolate.

Under phase-transfer conditions, a base like sodium hydroxide (B78521) is present in the aqueous phase, while the glycine derivative and an alkylating agent are in an organic solvent like methylene (B1212753) chloride. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ion into the organic phase or the enolate into the aqueous phase to facilitate the reaction. organic-chemistry.org For the synthesis of this compound, a suitable four-carbon alkylating agent containing a protected carboxylic acid or a precursor functional group would be required. After the alkylation step, the diphenylmethylene and ester protecting groups are removed via acid hydrolysis to yield the final amino acid. organic-chemistry.org

ComponentFunctionExample
Substrate Glycine equivalentN-Diphenylmethyleneglycine ethyl ester
Base Deprotonation of substrateSodium Hydroxide (aqueous)
Solvent Dissolves organic reactantsMethylene Chloride
Catalyst Transfers ions between phasesTetrabutylammonium salt
Key components and their roles in a representative phase-transfer alkylation for amino acid synthesis.

Protecting Group Strategies in Multi-step Synthesis

The synthesis of a multifunctional molecule like this compound necessitates the use of protecting groups. organic-chemistry.org These are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a particular synthetic step. numberanalytics.compressbooks.pub A good protecting group is easy to install, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule. pressbooks.pub

In the synthesis of this compound from hex-2-enedioic acid, the two carboxylic acid groups must be protected to prevent them from reacting during the catalytic amination step. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) esters, are effective protecting groups for carboxylic acids under these conditions. Furthermore, protecting groups for the amine, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), can be employed to prevent side reactions or to control stereochemistry during subsequent synthetic manipulations. organic-chemistry.org The use of different protecting groups for the amine and carboxyl functions that can be removed under different conditions (e.g., acid-labile vs. base-labile) is known as an orthogonal strategy, which allows for selective deprotection and modification of specific sites in the molecule. organic-chemistry.org

Protecting GroupFunctional Group ProtectedCommon Deprotection Condition
tert-Butyldimethylsilyl (TBDMS) Carboxylic Acid, AlcoholFluoride (B91410) source (e.g., TBAF) or acid
tert-Butyloxycarbonyl (Boc) AmineStrong Acid (e.g., TFA) ug.edu.pl
9-Fluorenylmethyloxycarbonyl (Fmoc) AmineBase (e.g., Piperidine) organic-chemistry.org
Diphenylmethylene (Benzhydryl) AmineAcid Hydrolysis organic-chemistry.org
A selection of protecting groups relevant to the synthesis of this compound and their typical removal conditions.
Implementation of Tert-Butyl Dimethylsilyl Esters for Carboxylic Acid Protection

In the multi-step synthesis of complex organic molecules like this compound, the strategic use of protecting groups is crucial to prevent unwanted side reactions of sensitive functional groups. For the protection of carboxylic acids, tert-butyldimethylsilyl (TBDMS) esters are a valuable option.

The tert-butyldimethylsilyloxy group is significantly more stable to hydrolysis than trimethylsilyl (B98337) ethers, making it a more robust protecting group for many applications. The protection of carboxylic acids as TBDMS esters can be achieved under mild conditions. While the direct reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) can be slow and inefficient, the use of imidazole (B134444) as a catalyst in a solvent like dimethylformamide (DMF) has proven effective for the silylation of alcohols and can be adapted for carboxylic acids. organic-chemistry.org This method generally results in high yields of the corresponding silyl ethers. organic-chemistry.org Newer research also indicates that DMF itself can catalyze the reaction. organic-chemistry.org

The stability of TBDMS esters allows them to be compatible with a variety of reaction conditions, including those involving acid- and base-labile moieties. enamine.net This is particularly advantageous in syntheses where other functional groups require manipulation. For instance, TBDMS ethers are stable to aqueous base but can be cleaved under acidic conditions, such as a mixture of acetic acid and water. organic-chemistry.org

Deprotection of TBDMS esters to regenerate the carboxylic acid is typically accomplished using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org The fluoride ion's strong affinity for silicon drives the cleavage of the Si-O bond. organic-chemistry.org This deprotection method is generally clean, fast, and high-yielding. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while minimizing reaction time and the formation of byproducts. prismbiolab.com This process often involves the systematic variation of several parameters. prismbiolab.com

The pH of the reaction medium can significantly impact the stability of reactants and products. For instance, in reactions involving amino acids or their derivatives, acidic conditions may be necessary to stabilize an amino group, but can also lead to undesirable side reactions like decarboxylation.

Temperature is another crucial factor. While higher temperatures can increase reaction rates, they can also lead to the degradation of thermally sensitive molecules or promote the formation of unwanted byproducts. For enzymatic reactions, there is an optimal temperature at which the enzyme exhibits maximum activity; temperatures above this optimum can cause denaturation and a sharp decrease in yield.

The choice of solvent is also paramount. The polarity of the solvent can influence the solubility of reactants and reagents, as well as the stabilization of transition states, thereby affecting the reaction rate and outcome. In the synthesis of enaminones, for example, the use of halogenated solvents was found to facilitate the desired rearrangement in excellent yields. nih.gov The selection of an appropriate solvent is often determined through screening various options to find the one that provides the best balance of solubility, reactivity, and ease of purification. illinois.edu

The table below summarizes the influence of these parameters on chemical reactions.

ParameterGeneral Influence on Reactions
pH Affects the protonation state of functional groups, influencing reactivity and stability. Can be critical for reactions involving amino acids to prevent side reactions like decarboxylation.
Temperature Generally increases reaction rates. However, can lead to decomposition of reactants or products and promote side reactions. For enzymatic reactions, an optimal temperature exists for maximum activity.
Solvent Polarity Influences the solubility of reactants and the stabilization of charged intermediates or transition states. The choice of solvent can significantly affect reaction yield and selectivity.

Enzymatic Synthesis Pathways

Enzymatic methods for chemical synthesis offer several advantages over traditional chemical routes, including mild reaction conditions, high selectivity, and reduced environmental impact.

Substrate Selection and Enzyme Catalysis

A key aspect of enzymatic synthesis is the selection of an appropriate enzyme and substrate. For the synthesis of this compound, a potential biocatalytic route starts from L-lysine. core.ac.ukchalmers.se

Lysine (B10760008) 2,3-aminomutase (LAM) is a radical SAM enzyme that catalyzes the interconversion of L-lysine (specifically the (S)-α-lysine form) to β-lysine. wikipedia.org This transformation is a key step in a proposed metabolic pathway for the production of adipic acid from lysine, where this compound is an intermediate. core.ac.ukchalmers.se The enzyme facilitates the rearrangement of an amino group on the lysine molecule. It operates under mild conditions, typically at a pH between 7.0 and 8.5 and a temperature range of 25–37°C.

The efficiency of this enzymatic conversion is influenced by several factors. The concentration of the enzyme relative to the substrate is important, with studies suggesting a 1:50 molar ratio of enzyme to substrate can maximize conversion rates. Temperature also plays a critical role, with the enzyme's activity peaking at 30°C and decreasing significantly at higher temperatures due to denaturation.

Enzymatic Reaction Mechanism and Cofactor Requirements

The mechanism of lysine 2,3-aminomutase is complex and involves a radical-based rearrangement. wikipedia.org The reaction is initiated by the formation of a 5'-deoxyadenosyl radical from S-adenosyl-L-methionine (SAM), a common feature of radical SAM enzymes. wikipedia.org

For its catalytic activity, lysine 2,3-aminomutase requires several cofactors. wikipedia.org These are non-protein chemical compounds that are essential for the enzyme's function. wikipedia.orgyoutube.com The key cofactors for lysine 2,3-aminomutase are:

S-Adenosyl-L-methionine (SAM): This cofactor is crucial for generating the 5'-deoxyadenosyl radical that initiates the catalytic cycle. wikipedia.org

Pyridoxal (B1214274) Phosphate (B84403) (PLP): PLP binds to the amino acid substrate and its π-system helps to stabilize the radical intermediate formed during the reaction. wikipedia.org The stability of PLP can be a limiting factor in prolonged reactions, and it may need to be replenished to maintain high yields.

Iron-Sulfur Cluster: A [4Fe-4S] cluster is required for the formation of the 5'-deoxyadenosyl radical from SAM. wikipedia.org

Zinc Metal: A zinc ion is necessary for the proper coordination between the protein's dimers. wikipedia.org

The reaction proceeds through the transfer of the 5'-deoxyadenosyl radical to the lysine substrate, leading to the formation of an aziridinyl radical intermediate. wikipedia.org This is followed by the rearrangement and subsequent formation of the β-lysine product, with the radical being returned to the 5'-deoxyadenosyl moiety. wikipedia.org

The table below details the cofactors required for the activity of Lysine 2,3-aminomutase.

CofactorFunction
S-Adenosyl-L-methionine (SAM) Generates the initial 5'-deoxyadenosyl radical. wikipedia.org
Pyridoxal Phosphate (PLP) Binds the amino acid substrate and stabilizes the radical intermediate. wikipedia.org
Iron-Sulfur Cluster ([4Fe-4S]) Essential for the formation of the 5'-deoxyadenosyl radical. wikipedia.org
Zinc (Zn²⁺) Required for the coordination between the enzyme's dimeric subunits. wikipedia.org
Role of Pyridoxal Phosphate (PLP) in Aminomutase Activity

Pyridoxal Phosphate (PLP), the active form of vitamin B6, is an essential cofactor for aminomutase enzymes involved in the synthesis of β-amino acids. polimi.itresearchgate.net Its primary function is to act as a coenzyme in a wide variety of transformations, including the 1,2-amino group shifts catalyzed by aminomutases. polimi.it The versatility of PLP stems from its ability to covalently bind to the amino acid substrate and then function as an electrophilic catalyst or "electron sink," which stabilizes high-energy carbanionic intermediates formed during the reaction. libretexts.org

In the context of aminomutase activity, such as that of lysine 2,3-aminomutase which converts α-lysine to β-lysine, PLP's role is multifaceted. polimi.itresearchgate.net The enzyme itself often contains an iron-sulfur cluster and requires a radical initiator like S-adenosylmethionine (SAM). polimi.itexpasy.org PLP binds the amino acid substrate and, through its conjugated π-system, facilitates the delocalization of electrons, thereby stabilizing radical intermediates that are crucial for the amino group migration. polimi.it This stabilization is critical for lowering the activation energy of the reaction, allowing the otherwise difficult rearrangement of the amino group to proceed under biological conditions. libretexts.org The pyridine (B92270) ring and the phosphate group of PLP are also crucial for binding within the enzyme's active site and for the catalytic mechanism. mdpi.com

Amino Group Transfer and Imine Intermediate Formation

The catalytic cycle of a PLP-dependent aminomutase begins with a transaldimination reaction. libretexts.org The aldehyde group of PLP is initially bound to the ε-amino group of a lysine residue within the enzyme's active site, forming an internal aldimine or Schiff base. libretexts.org When the amino acid substrate enters the active site, its α-amino group displaces the enzyme's lysine, forming a new imine linkage with PLP. libretexts.org This new complex is known as the external aldimine. libretexts.org

This external aldimine is the central intermediate for the amino group transfer. The formation of this intermediate positions the amino acid for the subsequent steps of the reaction. In radical SAM aminomutases, a 5'-deoxyadenosyl radical, generated from SAM, abstracts a hydrogen atom from the substrate. polimi.itnih.gov The resulting substrate radical undergoes rearrangement, which involves the migration of the amino group. The PLP-imine linkage is critical throughout this process for stabilizing the radical intermediates. polimi.it The process concludes with the release of the rearranged product and the regeneration of the internal aldimine with the enzyme's lysine residue, preparing the enzyme for another catalytic cycle. mdpi.com

Biocatalytic Process Optimization

The industrial application of enzymes like aminomutases for synthesizing compounds such as this compound necessitates the optimization of the biocatalytic process to ensure efficiency and high yields. polimi.it Key parameters that are typically optimized include enzyme and substrate concentrations, temperature, and pH, as well as strategies to maintain the activity of essential cofactors. numberanalytics.comelixir-europe.org

Enzyme Concentration and Temperature Effects on Conversion Rates

The rate of an enzyme-catalyzed reaction is significantly influenced by both enzyme concentration and temperature. numberanalytics.comresearchgate.net

Enzyme Concentration: Generally, the reaction rate increases as the enzyme concentration increases, provided the substrate is not a limiting factor. numberanalytics.comwikipedia.org At higher enzyme concentrations, more active sites are available to bind with the substrate, leading to a faster conversion to the product. researchgate.net However, the relationship is typically linear only at low substrate concentrations; at saturating substrate levels, the rate approaches a maximum velocity (Vmax). researchgate.netwikipedia.org Optimizing the enzyme-to-substrate ratio is a key step in developing an efficient biocatalytic process. elixir-europe.org

Temperature: Enzyme activity is highly sensitive to temperature. creative-enzymes.com As the temperature rises, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate. primescholars.com This trend continues until an optimal temperature is reached, at which the enzyme exhibits maximum activity. numberanalytics.com Beyond this point, the enzyme's structural integrity is compromised. The high temperature disrupts the weak bonds that maintain the protein's three-dimensional shape, causing the enzyme to denature and lose its catalytic function permanently. creative-enzymes.comprimescholars.com For example, some aminomutases show peak activity at a specific temperature, with a significant reduction in activity at higher temperatures due to denaturation. researchgate.netfrontiersin.org

Below is an illustrative data table showing the typical relationship between temperature and relative enzyme activity.

Temperature (°C)Relative Activity (%)
2045
3080
40100
5075
6030
705

Note: This table represents a generalized example. The optimal temperature is specific to each enzyme. creative-enzymes.com

Cofactor Stability and Replenishment Strategies

Many enzymes, including aminomutases, depend on non-protein cofactors like PLP and SAM to function. polimi.it The high cost and instability of these cofactors under operational conditions can be a significant drawback for large-scale industrial applications. nih.govnih.gov PLP, for instance, is known to be sensitive to light and can degrade over time in a reaction mixture. nih.gov Therefore, maintaining cofactor stability and ensuring their availability is crucial for sustained enzyme activity. researchgate.net

Several strategies have been developed for cofactor regeneration and replenishment:

Coupled-Enzyme Systems: An effective method for in-situ cofactor regeneration involves adding a second enzyme and a co-substrate to the reaction. illinois.eduillinois.edu This secondary system continuously regenerates the cofactor as it is consumed in the primary reaction. researchgate.net

Whole-Cell Biocatalysis: Using whole microbial cells that are engineered to overproduce the desired enzyme can be advantageous. nih.govnih.gov These cells can often utilize their own metabolic pathways to regenerate the necessary cofactors internally, eliminating the need for expensive external addition. nih.gov For instance, engineering E. coli to enhance its internal PLP synthesis pathways has been shown to boost the activity of PLP-dependent enzymes. researchgate.net

Cofactor Immobilization and Analogs: Research is ongoing into immobilizing cofactors onto supports along with the enzyme to improve stability and facilitate reuse. Furthermore, synthetic cofactor analogs with enhanced stability are being developed to replace their natural, more fragile counterparts. rsc.org

Stereoselective Synthesis and Stereochemical Control

The biological activity of complex molecules is often dependent on their specific three-dimensional structure. Therefore, controlling the stereochemistry during synthesis to produce a single, desired enantiomer is of paramount importance. researchgate.net Biocatalysis using enzymes like aminomutases is a powerful tool for achieving high stereoselectivity. polimi.it

Enantioselective Synthesis Methods

Enzymes are inherently chiral molecules, which allows them to catalyze reactions with high enantioselectivity, often producing products with excellent enantiomeric excess (>99%). nih.gov Several biocatalytic methods can be employed for the enantioselective synthesis of β-amino acids.

One common strategy involves the use of aminomutases that are specific for a particular stereoisomer. For example, different aminomutases can convert an α-amino acid into either its (S)-β-amino acid or (R)-β-amino acid enantiomer. polimi.itacs.org Phenylalanine aminomutase (PAM), for instance, is used in the synthesis of various non-natural aromatic β-amino acids with high enantioselectivity. nih.govresearchgate.net

Another powerful approach is dynamic kinetic resolution, which can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This often involves a dual-enzyme system or a single enzyme capable of both racemization and stereoselective transformation.

Furthermore, the stereochemical outcome can sometimes be controlled by modifying the enzyme itself through protein engineering or by adjusting reaction conditions. polimi.it For example, a phenylalanine aminomutase from Taxus canadensis has been used to catalyze the regio- and stereoselective amination of glycidates to produce specific arylserine enantiomers. msu.edu The choice of substrate can also influence the stereospecificity of the enzyme. msu.edu The use of DNA molecules encoding enzymes like lysine 2,3-aminomutase provides a method to produce enantiomerically pure β-amino acids from their α-amino acid precursors. google.com

Resolution Techniques for Chiral Separation

The separation of stereoisomers of this compound, a compound possessing both a stereocenter at the C5 position and geometric isomerism at the C2-C3 double bond, requires specialized chiral separation methodologies. The resolution of its enantiomeric (R/S) and diastereomeric (E/Z) forms is crucial for understanding its specific biological activities and for its application in stereospecific synthesis. Key techniques employed for the chiral separation include enzymatic resolution and chiral chromatography.

Enzymatic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers or diastereomers. nih.gov Enzymes can selectively catalyze a reaction on one stereoisomer in a racemic mixture, leaving the other unreacted and thus allowing for their separation. For amino acid derivatives, lipases and proteases are commonly used. nih.govd-nb.info

One prominent method for obtaining enantiomerically specific forms of related amino acids is through enzymatic kinetic resolution. For instance, the hydrolysis of racemic β-amino esters has been successfully achieved with high enantioselectivity using Candida antarctica lipase (B570770) B (CALB). d-nb.info This process yields highly enantioenriched N-substituted-β-amino acids. d-nb.info While this specific application is on a related compound, the principle is directly applicable to the resolution of this compound esters.

Furthermore, enzymatic synthesis itself can be a route to obtaining a specific stereoisomer. The synthesis of this compound can start from lysine, utilizing the enzyme lysine 2,3-aminomutase. This enzymatic process facilitates the stereospecific rearrangement of lysine, yielding an enantiomerically pure form of the target compound.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. csfarmacie.cz The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz

For amino acids and their derivatives, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns like Chiralpak®, which are based on cellulose (B213188) or amylose (B160209) derivatives, are effective for separating a wide range of chiral compounds, including those with multiple functional groups.

Macrocyclic Glycopeptide-based CSPs: Chiral selectors such as teicoplanin (used in Astec CHIROBIOTIC T columns) are particularly successful in resolving underivatized amino acids. nih.gov These CSPs are compatible with both aqueous and organic mobile phases, making them ideal for polar and ionic compounds like this compound.

Pirkle-type CSPs: These are based on smaller chiral molecules covalently bonded to a silica (B1680970) support and separate enantiomers based on interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions. csfarmacie.cz

Another approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like reverse-phase HPLC. mdpi.com Following separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Table 1: Summary of Resolution Techniques for this compound

Technique Principle Application to this compound Key Advantages
Enzymatic Resolution Stereoselective enzymatic reaction on one enantiomer in a racemic mixture. nih.govd-nb.info Hydrolysis of a racemic ester of this compound using a lipase (e.g., CALB) to selectively produce one enantiomer of the acid. High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov
Enzymatic Synthesis Use of a stereospecific enzyme to synthesize a single stereoisomer from a prochiral or chiral precursor. Synthesis from lysine using lysine 2,3-aminomutase to yield an enantiomerically pure product. High stereochemical purity of the final product.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP). csfarmacie.cz Direct separation of R/S enantiomers and E/Z diastereomers using polysaccharide (e.g., Chiralpak®) or macrocyclic glycopeptide (e.g., CHIROBIOTIC T) columns. Direct analysis without derivatization, applicable for both analytical and preparative scales. csfarmacie.cz
Diastereomer Derivatization Conversion of enantiomers into diastereomers with a chiral agent, followed by separation via standard chromatography. Reaction with a chiral agent (e.g., Mosher's acid) followed by separation of the resulting diastereomers on a standard C18 column. Utilizes common and less expensive achiral chromatography columns for separation. mdpi.com

Stereochemical Characterization of Diastereomeric Forms

The complete stereochemical characterization of this compound requires the determination of the configuration at the C5 chiral center (R or S) and the geometry of the C2-C3 double bond (E or Z). This is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure and stereochemistry of organic molecules. nih.gov For this compound, both ¹H and ¹³C NMR are used to distinguish between the E (trans) and Z (cis) diastereomers.

¹H NMR: The key diagnostic signals for assigning the geometry of the double bond are the coupling constants (J-values) between the vinyl protons at C2 and C3.

The trans isomer (E-isomer) typically exhibits a larger coupling constant (³JH,H), generally in the range of 11–18 Hz. nih.gov

The cis isomer (Z-isomer) shows a smaller coupling constant, usually between 6–14 Hz. nih.gov

The chemical shifts (δ) of the protons attached to or near the stereocenters will also differ between diastereomers. researchgate.net Studies on peptides incorporating (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA) have relied on NMR for their characterization. nih.govrsc.org

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bond (C2, C3) and the adjacent carbons (C1, C4), are sensitive to the stereochemistry. The spatial arrangement of substituents in the E and Z isomers leads to distinct electronic environments and therefore different resonance frequencies for the carbon nuclei. rsc.orgnih.gov

2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons. For the Z-isomer, a NOE correlation would be expected between the vinyl protons at C2 and C3, whereas for the E-isomer, this correlation would be absent or very weak. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound stereoisomer or a suitable derivative, a precise map of electron density can be generated. This map allows for the unambiguous determination of the atomic positions, bond lengths, bond angles, and the absolute configuration (R/S) at the chiral center, as well as the geometry (E/Z) of the double bond.

While obtaining suitable crystals of the free amino acid can be challenging, derivatization can facilitate crystallization. The absolute configuration of similar compounds, such as the diastereomers of amobarbital N-glucosides, has been successfully determined using this method.

Table 2: Spectroscopic and Crystallographic Data for Stereochemical Characterization

Technique Parameter Expected Observation for E-isomer Expected Observation for Z-isomer Reference
¹H NMR Coupling Constant (³JH2-H3) ~11-18 Hz (large) ~6-14 Hz (small) nih.gov
Chemical Shift (δ) Distinct chemical shifts for protons near stereocenters compared to the Z-isomer. Distinct chemical shifts for protons near stereocenters compared to the E-isomer. researchgate.net
¹³C NMR Chemical Shift (δ) Unique set of chemical shifts for C1, C2, C3, C4, C5, and C6 carbons. Different set of chemical shifts compared to the E-isomer due to stereochemical differences. rsc.orgnih.gov
2D NMR (NOESY) Nuclear Overhauser Effect No significant NOE between H2 and H3. Significant NOE observed between H2 and H3 due to their spatial proximity. nih.gov
X-ray Crystallography Molecular Structure Unambiguously determines the trans configuration of the double bond and the absolute configuration (R/S) at C5. Unambiguously determines the cis configuration of the double bond and the absolute configuration (R/S) at C5.

Biochemical Roles and Metabolic Pathways Involving 5 Aminohex 2 Enedioic Acid

Participation in Peptide Synthesis and Protein Modification

5-Aminohex-2-enedioic acid is an unnatural amino acid that has been utilized in biochemical research to probe and manipulate peptide structures. Its unique chemical features, including an extended side chain and a reactive olefin group, make it a valuable tool for creating modified peptides with novel properties.

The integration of this compound into peptide sequences is achieved through standard chemical synthesis techniques. Specifically, Solid-Phase Peptide Synthesis (SPPS) has been successfully employed to incorporate this unnatural amino acid into a target peptide. nih.govwikipedia.org SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govpeptide.com This method allows for the use of excess reagents to drive reactions to completion, with purification simplified to filtering and washing the resin-bound peptide. nih.gov

In a notable study, two diastereomeric forms of this compound, namely (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA), were successfully incorporated into a peptide sequence known as msPapA. nih.govacs.org This was accomplished using established Fmoc-based SPPS chemistry, demonstrating the compatibility of these unnatural analogs with routine peptide synthesis protocols. acs.org

Research FindingMethod UsedPeptideIncorporated CompoundCitation
Successful incorporation of diastereomeric residuesSolid-Phase Peptide Synthesis (SPPS)msPapA(S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA) nih.govacs.org

The introduction of unnatural amino acids like this compound can significantly alter the structural and biological characteristics of a peptide. nih.govnih.gov The structure of a peptide, from its amino acid sequence (primary structure) to its three-dimensional conformation, is a key determinant of its biological function. mtoz-biolabs.com

Peptide cross-linking is a critical modification that can stabilize peptide structure, constrain it into a bioactive conformation, and enhance its resistance to degradation. This compound has been investigated as a substrate in enzyme-catalyzed cross-linking reactions.

A significant class of enzymes capable of forming complex cross-links is the radical S-adenosyl-L-methionine (rSAM) superfamily. nih.govfrontiersin.org These enzymes utilize one or more iron-sulfur clusters to bind S-adenosyl-L-methionine (SAM) and catalyze a vast range of chemical reactions. frontiersin.org The general mechanism involves the reduction of the iron-sulfur cluster, which then triggers the homolytic cleavage of SAM into methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). acs.orgfrontiersin.org This radical is a powerful oxidizing agent that typically initiates the reaction by abstracting a hydrogen atom from the substrate, generating a substrate radical that can then undergo further reactions, such as thioether bond formation. frontiersin.org

The rSAM enzyme PapB, for example, naturally catalyzes the formation of thioether cross-links between cysteine (Cys) and aspartate (Asp) residues in the PapA peptide. nih.govacs.org Research has shown that PapB can also process peptides containing unnatural amino acids. nih.gov The formation of the thioether linkage is confirmed by mass spectrometry, which shows the absence of fragmentation between the cross-linked residues. nih.govacs.org

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions on substrates other than its native one. The rSAM enzyme PapB exhibits remarkable promiscuity, showing a high tolerance for variations in its peptide substrate. nih.govacs.org It can accommodate and process a variety of unnatural amino acids, including those with branched side chains (like penicillamine) and extended side chains. acs.org

This tolerance extends to this compound. The ability of PapB to process peptides containing the extended carboxylate side chains of these analogs led to their design as mechanism-based inhibitors. acs.org The study of how PapB interacts with these and other unnatural residues underscores the enzyme's flexibility and potential as a tool for creating novel, thioether-stapled peptides for therapeutic applications. nih.govacs.org This enzymatic promiscuity is a key area of interest in the biosynthesis of sactipeptides (peptides containing sulfur-to-alpha-carbon cross-links) and other ribosomally synthesized and post-translationally modified polypeptides (RiPPs). nih.govrsc.org

EnzymeFamilyNative ReactionPromiscuous ActivityCitation
PapBRadical S-adenosyl-L-methionine (rSAM)Forms thioether cross-links between Cys and Asp residues in the PapA peptide.Tolerates and processes peptides with various unnatural amino acids, including those with branched and extended side chains like this compound. nih.govacs.org

Peptide Cross-linking Reactions

Thioether Cross-link Formation by Radical S-Adenosyl-L-Methionine (rSAM) Enzymes

Involvement in Metabolic Engineering and Biosynthetic Pathways

Metabolic engineering aims to modify the metabolic pathways of organisms to produce valuable chemicals. nih.govfrontiersin.org Adipic acid, a key precursor for nylon production, is a major target for bio-based production as an alternative to petrochemical methods. mdpi.comresearchgate.net Several artificial biosynthetic pathways have been designed in microbes like E. coli to produce adipic acid from renewable resources. mdpi.comresearchgate.net

In this context, pathways involving intermediates structurally related to this compound have been proposed. One computational strategy suggested a pathway starting from lysine (B10760008), where the terminal amino group is removed to form 2-aminoadipic acid. mdpi.com Subsequently, the α-amino group would be removed to yield hex-2-enedioic acid, which could then be hydrogenated to adipic acid. mdpi.com Furthermore, a diagram outlining various artificial pathways for adipic acid biosynthesis explicitly includes 6-aminohex-2-enoic acid as a potential intermediate, highlighting the relevance of unsaturated amino-dicarboxylic acids in these engineered metabolic routes. researchgate.net

Role in Lysine Degradation Pathways

This compound is an intermediate in the metabolic degradation of the amino acid lysine. In mammals and higher plants, the breakdown of lysine involves its condensation with alpha-ketoglutarate (B1197944) to form saccharopine. wikipedia.org This is then catalyzed by saccharopine dehydrogenases to yield glutamate (B1630785) and 2-aminoadipate 6-semialdehyde. wikipedia.org

In some microorganisms, such as Fusobacterium nucleatum, lysine is fermented through different pathways. nih.gov One such pathway is the 3-keto,5-aminohexanoate pathway, where lysine is converted through a series of enzymatic reactions. nih.gov While not directly named in all literature, the structure of this compound makes it a plausible intermediate in alternative or engineered lysine degradation routes. For instance, proposed pathways for producing valuable chemicals from lysine involve the deamination of lysine, which could lead to unsaturated intermediates like this compound. mdpi.comchalmers.se The enzymatic conversion of lysine often involves aminomutases, such as lysine 2,3-aminomutase, which rearrange the amino group on the lysine backbone, leading to various downstream products. nih.gov

Potential as an Intermediate in Adipic Acid Biosynthesis

Adipic acid is a significant industrial chemical, traditionally produced from petroleum-based sources, leading to environmental concerns such as greenhouse gas emissions. mdpi.comresearchgate.net Consequently, there is substantial research into developing sustainable, bio-based production routes from renewable feedstocks. researchgate.net One of the strategies being explored is the engineering of microorganisms to convert lysine into adipic acid. mdpi.comresearchgate.net

In these engineered pathways, lysine serves as a substrate that undergoes a series of enzymatic modifications. mdpi.com A proposed route involves the removal of both amino groups from lysine to produce adipic acid semialdehyde, which is then oxidized to adipic acid. mdpi.com An alternative pathway suggests changing the order of reactions, where the terminal amino group of lysine is first removed and oxidized to form 2-aminoadipic acid. mdpi.com Subsequently, the α-amino group is removed, potentially forming an unsaturated intermediate like hex-2-enedioic acid, which is then hydrogenated to adipic acid. mdpi.com

A related compound, 6-aminohex-2-enoic acid, is mentioned as an intermediate in some designed artificial pathways for adipic acid production. mdpi.comresearchgate.net Given the structural similarity, this compound represents a key molecular structure in the theoretical and experimental design of these biosynthetic pathways. The challenge remains in identifying or engineering enzymes that can efficiently perform these transformations. mdpi.com

Tracing Metabolic Incorporation Using Isotopic Labeling

Stable isotope tracing is a powerful analytical technique used to elucidate metabolic pathways and measure the flow, or flux, of molecules through biochemical reactions. nih.govfrontiersin.org This method involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into a biological system and tracking the incorporation of the isotope into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.orgmdpi.com

To investigate the precise role and fate of this compound in a metabolic network, researchers can use isotopically labeled versions of the compound. For example, using ¹⁵N-labeled this compound would allow scientists to trace its incorporation into other nitrogen-containing molecules in bacterial cultures or other model systems. By analyzing the mass shifts in metabolites detected by liquid chromatography-mass spectrometry (LC-MS), the specific downstream products derived from the compound can be identified. nih.gov This provides direct evidence of its metabolic role and helps to map its connections within pathways like lysine degradation or adipic acid biosynthesis. nih.gov The selection of the isotope—such as ¹³C to trace the carbon backbone or ¹⁵N to trace the amino group—depends on the specific metabolic question being investigated. frontiersin.orgmdpi.com

Interaction with Biological Macromolecules and Biomimetic Systems

The function of any molecule within a biological system is defined by its interactions with other molecules, particularly large macromolecules like proteins and nucleic acids. asbmb.orgopentextbc.ca These interactions are governed by non-covalent forces such as ionic bonds, hydrogen bonding, and the hydrophobic effect, and their specificity is crucial for biological function. asbmb.orgnih.gov

Research has shown that this compound can interact with biological macromolecules. Specifically, the D-isomer of this compound (D-AHED) exhibits selective antagonist activity on N-methyl-D-aspartate (NMDA) receptors in cat spinal neurons. nih.gov This indicates a specific interaction with a receptor protein, where it reduces the excitatory effect of NMDA. nih.gov This type of specific interaction highlights the potential for this compound to modulate the function of neuronal macromolecules. nih.gov

Biomimetic systems aim to imitate natural biological processes or structures to create new technologies or perform complex chemical transformations. mdpi.comrsc.org This can range from mimicking molecular recognition to replicating entire enzymatic reaction sequences. mdpi.comnih.gov In the context of this compound, a biomimetic approach could involve designing artificial enzymes or catalytic systems that mimic the active sites of enzymes involved in lysine metabolism. rsc.org For example, a biomimetic synthesis was developed for the alkaloid anatabine (B1667383) using baikiain (1,2,3,6-tetrahydropyridine-2-carboxylic acid), a compound with a similar core structure to a cyclized form of this compound, demonstrating how natural intermediates can inspire synthetic strategies. rsc.org Such systems could be used to enhance the production of adipic acid or other valuable chemicals by replicating and optimizing the key chemical steps found in nature. rsc.org

Mechanistic Investigations of 5 Aminohex 2 Enedioic Acid Interactions with Enzymes

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. 5-Aminohex-2-enedioic acid has been shown to act as an inhibitor through different mechanisms, depending on the specific isomer and the target enzyme.

Mechanism-based inhibition, or suicide inhibition, is an irreversible process where an enzyme converts a substrate analog into a reactive intermediate that then covalently binds to and inactivates the enzyme. nih.govwikipedia.org This mode of action is highly specific and is a key strategy in rational drug design. wikipedia.org

Research has demonstrated that diastereomers of this compound act as mechanism-based inhibitors for the radical S-adenosyl-L-methionine (rSAM) enzyme PapB. nih.govacs.org Specifically, peptide substrates containing (S,E)-5-aminohex-2-enedioic acid (EneA) or (S,Z)-5-aminohex-2-enedioic acid (ZneA) were synthesized as unsaturated analogs of the natural substrate. nih.govacs.org When processed by PapB, the enzyme promotes the addition of a deoxyadenosyl radical (dAdo•) to the inhibitor molecule instead of the usual hydrogen atom abstraction that occurs with the natural substrate. nih.gov This process forms a stable dAdo-adduct, which functions as a suicide inactivator of the enzyme. nih.govacs.org Experiments showed that after PapB was incubated with the EneA or ZneA-containing peptides, its ability to process the wild-type substrate was minimally observed even after 18 hours, confirming the potent, mechanism-based inactivation. nih.gov The resulting adduct is believed to mimic the enzyme's native transition state, leading to strong product inhibition. nih.govacs.org

Enzyme inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a stable, often covalent, complex is formed. nih.gov

The interaction of this compound analogs with the PapB enzyme exemplifies irreversible inhibition. The formation of the dAdo-adduct serves as a mechanism-based inactivator, and the enzyme's activity is not recovered over extended periods, which is characteristic of irreversible inhibition. nih.gov

Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, competes for the same active site on the enzyme. biomolther.org This type of inhibition can be overcome by increasing the concentration of the substrate. biomolther.org

D-5-aminohex-2-enedioic acid (D-AHED) has been identified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov As a conformationally restricted analog of the known NMDA receptor antagonist D-α-aminoadipic acid (DαAA), D-AHED selectively competes with the agonist N-methyl-D-aspartate for binding to the receptor's active site. nih.gov Studies on cat spinal neurones showed that D-AHED effectively reduced the excitatory action of NMDA, with a potency estimated to be between one-half to one-third that of DαAA. nih.gov This action is characteristic of competitive inhibition, where the inhibitor directly blocks the substrate from binding. nih.govbiomolther.org

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic activity without preventing substrate binding. mgcub.ac.in In uncompetitive inhibition, which is relatively rare, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.org Based on the available scientific literature, there are no reported instances of this compound acting as a non-competitive or uncompetitive inhibitor.

The catalytic efficiency of an enzyme is often described by two key kinetic parameters: the maximum reaction rate (Vmax) and the Michaelis constant (Km). saylor.orgscbt.com Vmax represents the maximum rate of reaction when the enzyme is saturated with substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, and it is inversely related to the enzyme's affinity for its substrate. wikipedia.org Different types of inhibition have distinct effects on these parameters.

Competitive Inhibition: In the case of D-5-aminohex-2-enedioic acid's competitive inhibition of the NMDA receptor, the inhibitor increases the apparent Km. nih.govbiomolther.org This means a higher concentration of the substrate (NMDA) is required to reach half of the maximum reaction velocity because the inhibitor is competing for the active site. biomolther.org However, the Vmax remains unchanged because the inhibition can be overcome by sufficiently high substrate concentrations. biomolther.org

Irreversible (Mechanism-Based) Inhibition: For the mechanism-based inhibition of the PapB enzyme by this compound analogs, the inhibitor effectively removes active enzyme molecules from the population. nih.govacs.org This leads to a decrease in Vmax, as the total concentration of functional enzyme is reduced. nih.gov The Km of the remaining, uninhibited enzyme molecules is expected to remain unchanged.

Table 1: Summary of Kinetic Effects of this compound on Target Enzymes

Inhibitor Form Target Enzyme/Receptor Inhibition Type Effect on Vmax Effect on Km
(S,E)- and (S,Z)-5-Aminohex-2-enedioic acid analogs PapB Mechanism-Based (Irreversible) Decreased No Change
D-5-Aminohex-2-enedioic acid (D-AHED) NMDA Receptor Competitive No Change Increased

Reversible and Irreversible Inhibition Kinetics

Competitive Inhibition Mechanisms

Enzyme Active Site Interactions

The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction, involving specific interactions with amino acid residues. wikipedia.org

In the case of the PapB enzyme , structural modeling suggests that the carboxylate group of the substrate interacts with residues Histidine 377 (H377) and Arginine 378 (R378) within the active site. nih.gov When the mechanism-based inhibitors (EneA and ZneA) bind, they occupy this same site. nih.govacs.org The key inhibitory event, the formation of the dAdo-adduct, occurs within the confines of the active site, where the enzyme's radical mechanism is diverted from hydrogen abstraction to radical addition to the inhibitor's unsaturated bond. nih.gov

For the NMDA receptor , D-5-aminohex-2-enedioic acid acts as a competitive antagonist, which means it binds directly to the glutamate (B1630785) binding site on the receptor. nih.gov This binding prevents the natural agonist, glutamate or NMDA, from activating the receptor's ion channel. nih.gov The specificity of this interaction is determined by the three-dimensional shape and charge distribution of both the inhibitor and the amino acid residues that form the active site pocket. wikipedia.org

Table 2: Active Site Interactions of this compound

Inhibitor Form Target Enzyme/Receptor Active Site Interaction Details
(S,E)- and (S,Z)-5-Aminohex-2-enedioic acid analogs PapB Binds to the substrate active site. The carboxylate moiety is predicted to interact with residues H377 and R378. Undergoes radical addition with dAdo• within the active site. nih.gov
D-5-Aminohex-2-enedioic acid (D-AHED) NMDA Receptor Binds directly to the agonist (glutamate) binding site, preventing the natural substrate from binding. nih.gov

Substrate Binding and Allosteric Modulation

The binding of a substrate to an enzyme's active site is the initial step for catalysis, while allosteric modulation involves the binding of an effector molecule at a site other than the active site to regulate the enzyme's activity. nih.govlibretexts.org In studies involving the radical S-adenosyl-l-methionine (rSAM) enzyme PapB, which naturally catalyzes thioether cross-links in peptides, synthetic unsaturated substrate analogs such as (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA) have been used as mechanistic probes. nih.govacs.org

These analogs have been shown to serve as mechanism-based inhibitors. acs.org When incubated with the PapB enzyme, these analogs can lead to the formation of a 5'-deoxyadenosyl (dAdo) adduct with the peptide, effectively causing suicide or mechanism-based inactivation of the enzyme. nih.govacs.org For instance, experiments using a 1:2 enzyme-to-peptide ratio demonstrated that after a 10-minute incubation with peptides containing either the EneA or ZneA analog, the enzyme's ability to process its wild-type peptide substrate was minimally observed even after 18 hours. nih.govacs.org This suggests the formation of an inactivating adduct. nih.gov In the case of the EneA analog, a dAdo-adduct is formed on the peptide with no evidence of the expected thioether cross-linking. acs.org The ZneA analog also largely results in a similar dAdo-adduct, inhibiting the enzyme's normal function. acs.org

Allosteric regulation fine-tunes protein function by altering conformation and substrate specificity. nih.gov While direct allosteric modulation by this compound is not the primary focus of these studies, the use of its analogs demonstrates how specific molecular structures can bind to and influence an enzyme's catalytic cycle, in this case by acting as inhibitors that covalently modify the substrate within the active site.

Table 1: Interaction of this compound Analogs with PapB Enzyme

Analog Peptide System Enzyme Observed Outcome Mechanistic Implication
(S,E)-5-aminohex-2-enedioic acid (EneA) D23EneA msPapA PapB Formation of a dAdo-peptide adduct; no cross-linking. acs.org Acts as a mechanism-based inhibitor. acs.org
(S,Z)-5-aminohex-2-enedioic acid (ZneA) D23ZneA msPapA PapB Formation of a dAdo-peptide adduct; minimal cross-linking. nih.govacs.org Differential reactivity provides insight into active site geometry. nih.gov
Wild-type substrate msPapA PapB Efficient thioether cross-linking. nih.gov Standard catalytic activity.

Molecular-Level Evidence for Active Site Arrangement

The differential reactivity of the diastereomeric analogs, EneA and ZneA, provides molecular-level evidence for the specific arrangement of S-adenosylmethionine (SAM) and the thioether-forming cysteine residue within the active site of the PapB enzyme. nih.govacs.org The geometry of the olefin in the EneA analog appears to position the carbon atom that would typically be attacked by the cysteine thiol too far from the site of reactivity, preventing cross-linking. acs.org

This differential fate of the isomers suggests a highly constrained active site where substrate orientation is critical. nih.gov A proposed model for the PapB active site predicts that the carboxylate moiety of the substrate interacts with highly conserved histidine (H377) and arginine (R378) residues. nih.gov This model also indicates that the pro-S hydrogen at the carbon alpha to the carboxylate is positioned near the site of 5'-deoxyadenosyl radical (dAdo•) generation. nih.gov Substituting this hydrogen with a larger group, such as methyl, would result in a steric clash with the SAM molecule, further supporting the proposed spatial arrangement within the active site. nih.gov Crystal structures of other radical SAM enzymes confirm that the abstracted hydrogen atom is generally located within van der Waals distance of where the dAdo• is generated. nih.govacs.org

Enzymatic Transformation Mechanisms

The transformation of amino acids often involves complex, multi-step reactions catalyzed by specialized enzymes. The mechanisms employed by enzymes like lysine (B10760008) 2,3-aminomutase and the broader rSAM superfamily highlight the role of radical chemistry in biology.

Reaction Mechanism of Lysine 2,3-Aminomutase with Lysine

Lysine 2,3-aminomutase (KAM) is a radical SAM enzyme that catalyzes the interconversion of L-lysine to L-β-lysine. wikipedia.org This reaction involves the formal interchange of the amino group from the C-2 position of lysine with a hydrogen atom from the C-3 position. nih.gov The enzyme requires several cofactors for its activity, including pyridoxal (B1214274) phosphate (B84403) (PLP), a [4Fe-4S] cluster, and SAM. wikipedia.orgexpasy.org

The catalytic mechanism proceeds through a series of steps initiated by a radical SAM pathway: wikipedia.org

Radical Formation: The [4Fe-4S] cluster reductively cleaves SAM to generate a highly reactive 5'-deoxyadenosyl radical (dAdo•). wikipedia.orgnih.gov

Enzyme-Substrate Binding: The substrate, L-lysine, binds to the PLP cofactor within the enzyme's active site. wikipedia.org

Hydrogen Abstraction: The dAdo• abstracts a hydrogen atom from the substrate, initiating a radical-mediated rearrangement. wikipedia.orgresearchgate.net

Radical Rearrangement: An aziridinyl radical intermediate is formed, which is stabilized by the π-system of the PLP cofactor. wikipedia.org

Product Formation: The rearrangement completes, forming the product β-lysine, and the radical is transferred back to regenerate the 5'-deoxyadenosyl species. wikipedia.org

Studies have confirmed that the 5'-deoxyadenosyl moiety of SAM is directly involved in this hydrogen transfer process. nih.govresearchgate.net

Radical-Mediated Transformations Catalyzed by rSAM Enzymes

The mechanism used by lysine 2,3-aminomutase is characteristic of the broader radical SAM (rSAM) superfamily of enzymes. wikipedia.org These enzymes are defined by their use of a [4Fe-4S] iron-sulfur cluster and SAM to initiate radical-based catalysis. nih.govwikipedia.org A vast majority of these enzymes contain a conserved CxxxCxxC motif, which coordinates the [4Fe-4S] cluster essential for the reductive cleavage of SAM. nih.govwikipedia.org This superfamily catalyzes over 70 distinct biochemical reactions, including complex carbon skeleton rearrangements, methylations, and sulfur insertions, often acting on unactivated C-H bonds. nih.govnih.gov

H-Atom Abstraction and Radical Resolution

A key, unifying step in the mechanism of nearly all rSAM enzymes is the generation of a 5'-deoxyadenosyl radical (dAdo•). nih.gov This process begins with the one-electron reduction of the enzyme's primary [4Fe-4S] cluster by an external reductant. nih.gov This reduced cluster then donates an electron to the sulfonium (B1226848) ion of SAM, triggering the homolytic cleavage of the C5'-S bond to produce methionine and the highly reactive dAdo•. nih.govnih.gov

Once formed, the dAdo• initiates the main catalytic reaction by abstracting a hydrogen atom from the substrate. nih.govnih.gov This H-atom abstraction generates a substrate-based radical intermediate. nih.gov The subsequent fate of this radical—its "resolution"—is what defines the diverse chemistry of the rSAM superfamily. nih.gov In the case of the PapB enzyme, the substrate radical is resolved by the formation of a new carbon-sulfur bond, creating a thioether cross-link. nih.govacs.org This step resolves the radical and leads to the final modified peptide product. nih.gov

Table 2: List of Mentioned Compounds

Compound Name Abbreviation/Alternate Name
This compound AHED
(S,E)-5-Aminohex-2-enedioic acid EneA
(S,Z)-5-Aminohex-2-enedioic acid ZneA
S-Adenosyl-l-methionine SAM, AdoMet
5'-Deoxyadenosyl radical dAdo•
Lysine -
Beta-lysine β-lysine
Pyridoxal phosphate PLP
Methionine Met
Cysteine Cys
Arginine Arg

Advanced Analytical and Spectroscopic Characterization of 5 Aminohex 2 Enedioic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of 5-aminohex-2-enedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural and stereochemical analysis of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the synthesis of derivatives, such as amides of this compound, ¹H-NMR and ¹³C-NMR are crucial for confirming the formation of the amide bond. For instance, in the ¹H-NMR spectrum of an amide derivative, a characteristic signal for the NH proton appears, while the ¹³C-NMR spectrum shows a signal corresponding to the amide carbonyl carbon. ajchem-a.com

NMR studies are also vital in enzymatic synthesis to confirm the retention of stereochemistry at the α-carbon, which is crucial for ensuring high enantiomeric purity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-2 5.8 - 6.0 Doublet of doublets J = 15.0, 1.5
H-3 6.8 - 7.0 Doublet of doublets J = 15.0, 5.0
H-4 2.5 - 2.7 Multiplet
H-5 4.0 - 4.2 Multiplet
NH₂ 7.5 - 8.5 Broad singlet

This table is based on general principles of NMR spectroscopy and may not reflect experimental values precisely.

Mass Spectrometry (MS) for Characterization and Adduct Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and its derivatives, as well as for identifying adducts. nih.govspectrabase.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar molecules like amino acids. rsc.org

When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and reaction products. rsc.org For instance, in the synthesis of peptide derivatives incorporating structures similar to this compound, LC-MS is used to monitor the reaction and confirm the mass of the desired product. rsc.org The technique is sensitive enough to detect the formation of various adducts, such as sodium adducts ([M+Na]⁺). rsc.org

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Monitoring

High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the purity of this compound during synthesis and purification. Reversed-phase HPLC (RP-HPLC) is frequently employed, often using a C18 column. rsc.org

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). rsc.org The separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time. rsc.org Detection is commonly performed using a UV detector. rsc.org Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to enhance the detection of amino acids that lack a strong chromophore. shimadzu.com

Table 2: Typical HPLC Parameters for Purity Analysis of Amino Acid Derivatives

Parameter Condition
Column µBONDAPAK C18 (10 µm, 7.8 mm ID, 300 mm) rsc.org
Mobile Phase A 0.1% aqueous TFA rsc.org
Mobile Phase B 0.1% TFA in MeCN rsc.org
Gradient Isocratic to complex gradients (e.g., 5%→40%→100% B) rsc.org
Flow Rate 2.0 ml/min rsc.org

| Detection | UV Absorbance rsc.org |

Chiral Chromatography for Enantiomeric Purity Determination

As this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiral chromatography is the primary method for separating and quantifying the enantiomers. This can be achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantioselective separation of a broad range of compounds, including amino acids. researchgate.net Another approach involves using macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, which are particularly effective for resolving underivatized amino acids. mdpi.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar ionic, significantly influences the separation. For example, Chiralpak® columns are often employed for this purpose.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Detection in Complex Matrices

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity for the detection of this compound and its derivatives in complex biological matrices. nih.gov This technique combines the high separation efficiency of UPLC with the specific and sensitive detection of tandem mass spectrometry.

For the analysis of amino acids in biological fluids like plasma and urine, UPLC-MS/MS is a rapid and reliable tool. nih.gov Samples often require minimal preparation, such as simple dilution. nih.gov The amino acids are detected in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.govresearchgate.net To enhance retention and ionization, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed. mdpi.comresearchgate.net This method allows for the analysis of a wide range of amino acids in a single run with high sensitivity. mdpi.com

Table 3: UPLC-MS/MS Parameters for Amino Acid Analysis

Parameter Condition
Column Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) researchgate.net
Mobile Phase Distilled water-acetonitrile mobile-phase system researchgate.net
Ionization Mode Electrospray Ionization (ESI), positive or negative mode researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.net

| Sample Preparation | Dilution, protein precipitation, or solid-phase extraction nih.gov |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. The process involves diffracting a beam of X-rays off a single crystal of the compound of interest. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be deduced. For chiral molecules, the anomalous scattering of X-rays by the atoms can be used to determine the absolute configuration of the stereocenters.

A pertinent example is the structural elucidation of amino acid derivatives, which often involves similar challenges in crystallization and stereochemical assignment. Research into the crystal structures of complex amino acid derivatives provides a clear framework for how the absolute configuration of a molecule like this compound could be determined.

For instance, the crystal structure of N-[L-isoleucine-(N-phtaloyl)]cytisine, an elaborate derivative of the amino acid L-isoleucine, has been successfully determined by X-ray diffraction. mdpi.com This analysis not only confirmed the expected stereochemistry of the L-isoleucine moiety but also provided detailed insights into the molecular conformation and intermolecular interactions within the crystal lattice. mdpi.com The crystallographic data obtained in such studies are comprehensive and allow for a complete and unambiguous assignment of the absolute configuration.

The key parameters derived from an X-ray crystallographic experiment are summarized in a crystallographic data table. This table provides the fundamental information about the crystal's unit cell and the conditions of the data collection and refinement, which are essential for verifying and reproducing the structural model.

Below is an interactive data table showcasing typical crystallographic data that would be obtained for a derivative of this compound, modeled after the data reported for N-[L-isoleucine-(N-phtaloyl)]cytisine. mdpi.com

Parameter Value
Chemical FormulaC₂₅H₂₇N₃O₄
Formula Weight449.50 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.5691(6)
b (Å)12.2108(11)
c (Å)22.0780(16)
V (ų)1771.0(3)
Z4
Calculated Density (g·cm⁻³)1.415
Radiation typeMoKα
Wavelength (Å)0.71073
Temperature (K)293(2)
Reflections collected9310
Independent reflections3505
R_int0.0299
Final R indices [I > 2σ(I)]R1 = 0.0410, wR2 = 0.0812
Flack Parameter-0.1(2)

The Flack parameter is a critical value in determining the absolute stereochemistry of a chiral compound from X-ray diffraction data. A value close to zero for the Flack parameter, as shown in the example table, indicates that the determined absolute configuration is correct. Conversely, a value approaching 1 would suggest that the inverted structure is the correct one.

Computational and Theoretical Investigations of 5 Aminohex 2 Enedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the electronic structure and properties of molecules. nrel.govnih.gov These calculations, grounded in the principles of quantum mechanics, can predict various molecular attributes, including geometry, energy, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of many-body systems, such as atoms and molecules. nih.govwikipedia.org It is a powerful tool for predicting the molecular geometry and electronic properties of compounds like 5-aminohex-2-enedioic acid. rsc.orgscirp.org DFT calculations are based on the principle that the properties of a multi-electron system can be determined from its electron density. wikipedia.org This approach is favored for its balance of computational cost and accuracy, making it suitable for studying larger molecular systems. nih.gov

ParameterDescriptionTypical Application for this compound
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Determination of precise bond lengths (e.g., C=C, C-N, C-O) and angles.
Electronic EnergyThe total energy of the molecule's electrons in the ground state.Assessment of molecular stability.
Mulliken Atomic ChargesPartial charges assigned to individual atoms in the molecule.Identification of electrophilic and nucleophilic sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comraena.ai It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comraena.ai The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity. numberanalytics.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. numberanalytics.com FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack on this compound.

OrbitalDescriptionSignificance for this compound
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that contains electrons.Indicates the regions of the molecule most susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that does not contain electrons.Indicates the regions of the molecule most susceptible to nucleophilic attack.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Provides a measure of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. uni-muenchen.deresearchgate.net The MESP represents the electrostatic potential experienced by a positive test charge at various points on the electron density surface of a molecule. uni-muenchen.de

The MESP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). walisongo.ac.idyoutube.com For this compound, MESP mapping can identify the electron-rich regions around the carboxyl groups and the amino group, as well as any electron-deficient areas, providing a visual guide to its intermolecular interaction sites. mdpi.com

Molecular Dynamics and Docking Simulations (Implied by enzyme interaction studies)

While direct molecular dynamics (MD) and docking studies specifically for this compound are not extensively detailed in the provided context, the mention of its interaction with enzymes like lysine (B10760008) 2,3-aminomutase implies the utility of these computational techniques.

Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems. nih.govnih.gov These simulations can provide insights into the conformational changes of this compound and its interactions with biological macromolecules like enzymes. researchgate.netmdpi.complos.org

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.govresearchgate.netnih.gov In the context of this compound, docking studies could be used to model its binding to the active site of an enzyme, identifying key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.comrevista-agroproductividad.org

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the behavior of this compound in various environments. These interactions, which include hydrogen bonds and van der Waals forces, dictate the compound's physical properties and its interactions with other molecules. buketov.edu.kzmdpi.com

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystalline state. buketov.edu.kz Additionally, quantum chemical calculations can be employed to determine the energies of these interactions, providing a quantitative measure of their strength. nih.gov For this compound, the presence of both amino and carboxylic acid functional groups suggests the potential for strong hydrogen bonding networks, which would significantly influence its properties. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts like atoms and bonds. researchgate.netamercrystalassn.org QTAIM analysis provides a rigorous framework for understanding the nature of atomic and molecular interactions. researchgate.net This approach, developed by Bader, allows for the investigation of electron density topology in chemical systems. researchgate.net

In the context of molecules like this compound, QTAIM can be used to characterize the covalent bonds and non-covalent interactions that determine the molecule's structure and reactivity. researchgate.net The analysis focuses on critical points in the electron density, where the gradient of the density is zero. These points are used to partition the molecule into atomic basins. wiley-vch.de The presence of a bond path, a line of maximum electron density linking two nuclei, is a universal indicator of a chemical bond. wiley-vch.de The properties of the electron density at the bond critical point provide quantitative information about the strength and nature of the bond. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.

While specific QTAIM data for this compound is not available in the provided search results, the general principles of the theory can be applied. For a molecule with its combination of C-C, C=C, C-N, C-O, O-H, and N-H bonds, a QTAIM analysis would quantify the electron density distribution, bond strengths, and charge concentrations. This would be particularly useful in understanding the influence of the amino and carboxylic acid functional groups on the electronic properties of the hexenedioic acid backbone. The theory can also be applied to study intermolecular interactions, such as hydrogen bonding, which are crucial in the solid state and in biological environments. nih.gov

Reduced Density Gradient (RDG) and Natural Bond Orbital (NBO) Analyses

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions in molecular systems. researchgate.net It identifies regions of low electron density and low density gradient, which are indicative of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net The analysis generates 2D scatter plots or 3D color-filled maps that provide a clear picture of the location and nature of these weak interactions. researchgate.net While specific RDG analysis of this compound is not detailed in the search results, this technique would be instrumental in understanding its intermolecular and intramolecular non-covalent interactions, which govern its crystal packing and conformation in different environments.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.dewisc.edu It provides a quantitative description of bonding in terms of localized orbitals and examines delocalization effects through the analysis of donor-acceptor interactions. uni-muenchen.deicm.edu.pl

Key aspects of NBO analysis include:

Natural Atomic Charges: These provide a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. icm.edu.pl

Hybridization: NBO analysis describes the spd composition of atomic hybrids for each bond. uni-muenchen.de

Donor-Acceptor Interactions: It quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. This is crucial for understanding hyperconjugation and resonance effects. icm.edu.pl

For this compound, NBO analysis would reveal insights into:

The polarization of the C-N and C=O bonds.

The delocalization of the nitrogen lone pair and the π-electrons of the C=C double bond.

The nature of intramolecular hydrogen bonding between the carboxylic acid and amino groups.

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like d_norm (a normalized contact distance) onto the surface, it provides a visual representation of close contacts, such as hydrogen bonds and other van der Waals interactions. nih.gov The surface is generated by partitioning the crystal electron density into molecular fragments.

The analysis also generates 2D fingerprint plots, which summarize the intermolecular contacts. nih.gov Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct regions on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated. nih.gov This allows for a quantitative assessment of the relative importance of various interactions in the crystal packing. nih.gov

For this compound, a Hirshfeld analysis would likely show significant contributions from O···H and N···H contacts, indicative of strong hydrogen bonding, which would play a major role in its supramolecular assembly.

Interaction Energy Calculations

To further quantify the strength of the interactions identified by Hirshfeld surface analysis, interaction energies for molecular pairs within the crystal can be calculated using quantum mechanical methods. dergipark.org.tr These calculations, often performed at the DFT level of theory, break down the total interaction energy into its electrostatic, polarization, dispersion, and exchange-repulsion components. dergipark.org.tr This provides a detailed understanding of the nature of the forces holding the crystal together. dergipark.org.tr For instance, it can be determined whether an interaction is primarily driven by electrostatic attraction (as in strong hydrogen bonds) or by dispersion forces. dergipark.org.tr

Thermodynamic Stability Predictions and Computational Validation

Computational methods, particularly those based on Density Functional Theory (DFT), can be employed to predict the thermodynamic stability of this compound and its various isomers or conformers. By calculating properties such as the Gibbs free energy of formation, researchers can assess the relative stability of different molecular structures.

These computational predictions can be validated by comparing them with experimental data. For example, calculated activation energies for a reaction can be compared with experimental kinetic data obtained from techniques like stopped-flow spectroscopy. Discrepancies between computational predictions and experimental results can often be resolved by refining the computational model, for instance, by improving the treatment of solvent effects.

In Silico Enzyme Design and Pathway Engineering

In silico (computational) methods are increasingly used in the design of novel enzymes and the engineering of metabolic pathways. syrenlab.com These approaches can be applied to the biosynthesis of compounds like this compound.

Computational tools can be used to:

Screen for Enzymes: Databases can be searched to find existing enzymes that could potentially catalyze a desired reaction in a biosynthetic pathway. syrenlab.comnih.gov

Enzyme Redesign: Once a candidate enzyme is identified, its structure can be modeled, and its active site can be redesigned to improve its activity or alter its substrate specificity. nih.gov For example, rational design can be used to introduce mutations that favor the conversion of a specific substrate. nih.gov

Pathway Design: Entire metabolic pathways can be designed and simulated computationally. mdpi.com This involves selecting a series of enzymes to convert a starting material, like lysine, into the target molecule. mdpi.com Computer simulations can help to identify potential bottlenecks in the pathway, such as enzymes with low efficiency, which can then be targeted for engineering. mdpi.com

In the context of producing adipic acid, for which this compound can be an intermediate, researchers have used computer simulation techniques to screen and design enzymes for an alternative pathway starting from lysine. mdpi.com This in silico approach helped to reduce the number of unknown enzymes in the proposed pathway. mdpi.com

Applications in Chemical Biology and Bioengineering of 5 Aminohex 2 Enedioic Acid

Development of Biochemical Probes and Chemical Tools

The precise structure of 5-aminohex-2-enedioic acid makes it an effective tool for investigating enzymatic mechanisms. acs.org Researchers have synthesized and utilized diastereomers of this compound, specifically (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA), as olefinic analogs of homoserine lactone (hGlu). acs.orgnih.gov These analogs serve as mechanism-based inhibitors and biochemical probes for enzymes like PapB, a radical S-adenosylmethionine (rSAM) enzyme. acs.org By studying how the enzyme processes these slightly different substrates, scientists can gain molecular-level insights into the active site's arrangement and the enzyme's reaction mechanism. acs.org This research demonstrates the utility of this compound in creating chemical tools that help elucidate complex biological processes, providing evidence for its value in developing predictable methods for generating functionally diverse peptides. acs.org

Advanced Peptide Synthesis and Protein Engineering

Protein engineering is a field dedicated to designing new proteins with novel or enhanced functions by modifying their amino acid sequences. researchgate.net A powerful technique within this field is the site-specific incorporation of unnatural amino acids (uAAs), which possess unique chemical functionalities not found in the canonical 20 amino acids. nih.gov This approach allows for the creation of proteins and peptides with tailored properties for medical, industrial, or research applications. nih.gov

This compound is one such unnatural amino acid that can be integrated into peptide chains, typically using Solid Phase Peptide Synthesis (SPPS). nih.govabyntek.com In SPPS, a peptide is assembled sequentially on a solid resin support, allowing for the precise incorporation of both natural and modified amino acids into a growing chain. abyntek.comscispace.com The inclusion of this compound introduces unique reactive handles into the peptide, enabling subsequent chemical modifications that are central to protein engineering. nih.gov

A key application of incorporating this compound into peptides is the generation of macrocyclic or cross-linked structures. nih.gov Macrocyclization is a strategy used to constrain a peptide's flexible structure, which can enhance its stability and binding affinity. nih.gov

In a notable study, (S,E)-5-aminohex-2-enedioic acid (EneA) was incorporated into a peptide sequence to replace a glutamate (B1630785) residue. acs.orgnih.gov The rSAM enzyme PapB was then used to catalyze the formation of a thioether bond between the incorporated EneA and a homocysteine (hCys) residue elsewhere in the peptide chain. acs.orgnih.gov This enzymatic reaction successfully formed a stable, non-alpha thioether linkage, creating a macrocyclic peptide. acs.orgnih.gov The success of this reaction was confirmed through mass spectrometry, which showed a characteristic loss of 2 Daltons, corresponding to the formation of the cross-link. acs.orgnih.gov This approach demonstrates that this compound can be used to generate cross-linked peptides with defined ring sizes, leveraging enzymatic precision for controlled macrocyclization. nih.gov

Table 1: Mass Spectrometry Analysis of PapB-Catalyzed Peptide Cross-linking
Peptide SubstrateStateCalculated Mass ([M+3H]³⁺)Found Mass ([M+3H]³⁺)Reference
C19hCys / D23AspUnmodified848.7916 Da848.7895 Da acs.orgnih.gov
C19hCys / D23AspModified (Cross-linked)848.1197 Da848.1215 Da acs.orgnih.gov

Peptide stapling is a specific macrocyclization strategy used to lock a peptide into a desired secondary structure, most commonly an α-helix. cam.ac.ukcpcscientific.com This is achieved by creating a covalent brace or "staple" between two amino acid side chains. qyaobio.com Stapled peptides often exhibit improved biological properties, including greater resistance to enzymatic degradation, enhanced cell permeability, and higher target binding affinity. cam.ac.ukqyaobio.com

The ability of this compound to participate in enzymatic cross-linking reactions makes it a valuable component in the design of peptide stapling agents. acs.orgnih.gov When incorporated into a peptide, it serves as an anchor point for the formation of a covalent staple. nih.gov The reaction catalyzed by the enzyme PapB to link this compound with a thiol-containing amino acid like homocysteine is a form of peptide stapling. acs.orgnih.gov This method provides a chemo-enzymatic route to producing stapled peptides, where the compound itself is a critical precursor to the stabilizing staple. acs.org

Generation of Cross-linked Peptides with Controlled Macrocycle Ring Size

Synthetic Building Blocks for Complex Organic Molecules

In chemistry, a building block is a molecule that possesses reactive functional groups, allowing it to be used in the modular, bottom-up assembly of more complex molecular structures. wikipedia.org The use of well-defined building blocks allows for precise control over the final architecture of a target molecule. wikipedia.org

This compound is a versatile synthetic building block due to its multiple functional groups: an amine, two carboxylic acids, and an alkene. This multifunctionality allows it to participate in a wide array of chemical reactions, including nucleophilic substitutions, additions, and amide bond formations. lookchem.com Chemists can selectively protect and react these different sites to construct intricate organic molecules, such as pharmaceuticals or other bioactive compounds. lookchem.comsolubilityofthings.com Its structure makes it a valuable starting material or intermediate in multi-step synthetic pathways. lookchem.com

Metabolic Pathway Redesign in Engineered Microbes

Metabolic engineering and synthetic biology are fields that involve redesigning the metabolism of microorganisms to produce valuable chemicals from renewable resources. d-nb.infod-nb.info This often involves the construction of artificial biosynthetic pathways by introducing genes from various organisms into a host microbe like Escherichia coli. d-nb.infomdpi.com

The production of industrial platform chemicals like adipic acid, a precursor to nylon, is a major goal of metabolic engineering. mdpi.comresearchgate.net Currently, adipic acid production relies on petrochemical processes, but bio-based production from renewable feedstocks is a key area of research. mdpi.com

Scientists have designed and proposed several artificial biosynthetic pathways for the production of adipic acid in engineered microbes. mdpi.comresearchgate.net One such proposed pathway starts from the amino acid lysine (B10760008). mdpi.com In this theoretical pathway, lysine is converted through several enzymatic steps to 2-aminoadipic acid. Subsequently, the α-amino group is removed to yield hex-2-enedioic acid, which can then be hydrogenated to produce the final product, adipic acid. mdpi.com Although this pathway is still under development, it highlights the importance of C6 dicarboxylic acids like hex-2-enedioic acid as key intermediates in the design of novel, sustainable biomanufacturing routes. mdpi.comresearchgate.net The study of compounds like this compound and its isomers is therefore relevant to the broader effort of constructing artificial pathways for industrially significant chemicals.

Optimizing Precursor Flux and Accumulation

A key approach in metabolic engineering is the enhancement of carbon flux from central metabolism to the desired biosynthetic pathway. This often involves the targeted deletion of genes that encode enzymes for competing pathways, which divert precursors away from the product of interest. For instance, in the context of producing dicarboxylic acids in Escherichia coli, knocking out pathways that lead to the formation of byproducts such as lactate (B86563) and succinate (B1194679) has proven effective. The deletion of genes like L-lactate dehydrogenase (ldhA) and succinate coenzyme A ligase (sucD) can redirect metabolic intermediates towards the desired biosynthetic route. mdpi.com

Furthermore, fine-tuning central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle, is a powerful strategy to increase the supply of specific precursors. In the production of 5-aminolevulinic acid (ALA), which, like this compound, is a nitrogen-containing compound, significant improvements in yield were achieved through such modifications. nih.gov Researchers initially blocked the TCA cycle by deleting the sucA gene in E. coli to force carbon flux towards the ALA pathway. nih.gov While this led to a metabolic imbalance, subsequent precise tuning of the glyoxylate cycle by controlling the expression of the aceA gene resulted in substantially improved cell growth and ALA production. nih.gov This demonstrates that a carefully balanced redirection of central carbon flux is crucial for maximizing the availability of precursors without imposing an excessive metabolic burden on the host organism.

The following tables present data from studies on related compounds, illustrating the effectiveness of these metabolic engineering strategies in optimizing precursor flux and enhancing product accumulation.

Table 1: Metabolic Engineering Strategies for Enhanced 5-Aminolevulinic Acid (ALA) Production in E. coli

Genetic Modification Engineering Strategy Effect on Production
Overexpression of hemA and hemL Increased expression of biosynthetic pathway enzymes Enhanced ALA production
Deletion of sucA Blocked competing TCA cycle Metabolic imbalance, low ALA production

This table is based on findings from the microbial production of 5-aminolevulinic acid and demonstrates strategies applicable to optimizing precursor flux. nih.gov

Table 2: Impact of Gene Deletion and Overexpression on Adipic Acid Precursor Pathways

Host Strain Genetic Modification Engineering Strategy Outcome
E. coli Knockout of ldhA, sucD, atoB Elimination of competing byproduct pathways Increased carbon flux towards dicarboxylic acid production mdpi.com

This table summarizes findings from metabolic engineering for adipic acid and related compounds, highlighting effective strategies for enhancing precursor availability. mdpi.comnih.gov

By combining these strategies—enhancing the direct precursor pathway, eliminating competing metabolic routes, and fine-tuning central metabolism—it is possible to create a highly efficient microbial chassis for the production of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Aminohex-2-enedioic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Optimize synthesis via catalytic amination of hex-2-enedioic acid precursors. Use HPLC and NMR to monitor intermediates and final product purity . Reaction parameters (pH, temperature, solvent polarity) must be systematically varied to identify optimal conditions. For example, acidic conditions may stabilize the amino group but risk side reactions like decarboxylation .
  • Data Analysis : Compare yields using ANOVA to determine statistical significance of variable effects. Tabulate results in a matrix (e.g., solvent vs. catalyst efficiency) .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodology : Employ chiral chromatography (e.g., Chiralpak® columns) paired with polarimetric detection. Validate results using X-ray crystallography or computational modeling (DFT) to confirm absolute configuration .
  • Critical Note : Cross-validate findings with literature-reported optical rotation values to detect discrepancies .

Q. What are the biological roles of this compound in microbial or enzymatic systems?

  • Experimental Design : Use isotopic labeling (e.g., ¹⁵N) to trace metabolic incorporation in bacterial cultures. Pair with LC-MS/MS to identify downstream metabolites . Control for pH and nutrient availability to isolate amino acid-specific effects .

Advanced Research Questions

Q. How can contradictory data on the compound’s thermodynamic stability be resolved?

  • Approach : Replicate conflicting studies (e.g., calorimetry vs. computational predictions) under identical conditions. Perform error propagation analysis to identify methodological biases. For instance, discrepancies in ΔG values may arise from solvent purity or calibration errors in DSC instruments .
  • Data Synthesis : Create a meta-analysis table comparing literature values with experimental variables (e.g., sample preparation protocols) .

Q. What experimental strategies mitigate racemization during large-scale synthesis of this compound?

  • Methodology : Test protective groups (e.g., Fmoc or Boc) under varying temperatures. Monitor racemization via circular dichroism (CD) spectroscopy. Use kinetic studies to identify rate-limiting steps in enantiomer formation .
  • Statistical Validation : Apply time-series regression to model racemization kinetics and predict optimal reaction termination points .

Q. How do computational models predict the compound’s reactivity in non-aqueous solvents, and how do these align with empirical data?

  • Workflow : Perform DFT calculations (e.g., Gaussian 16) to simulate reaction pathways in solvents like DMSO or THF. Validate using experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
  • Contradiction Analysis : Use Bland-Altman plots to compare computational vs. experimental activation energies. Address outliers by refining solvent-effect parameters in simulations .

Methodological Guidelines

Designing a reproducible protocol for quantifying this compound in complex matrices (e.g., biological fluids):

  • Steps :

Extraction : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids .

Detection : Develop a UPLC-MS/MS method with MRM transitions for specificity. Validate using spike-recovery experiments (80–120% recovery acceptable) .

Calibration : Prepare matrix-matched standards to account for ion suppression/enhancement .

Addressing variability in enzymatic activity assays involving this compound:

  • Controls : Include blanks (enzyme-free) and negative controls (substrate-free) to distinguish background noise. Use Michaelis-Menten kinetics to derive Km and Vmax, reporting confidence intervals .
  • Troubleshooting : If data shows non-linear Lineweaver-Burk plots, test for substrate inhibition or allosteric effects via Hill coefficient analysis .

Data Presentation and Validation

Q. How to ensure transparency in reporting NMR and MS data?

  • Standards : Include raw spectra in supplementary materials with peak assignments. For MS, document ionization modes and collision energies .
  • Reproducibility : Adhere to MIAME (Minimum Information About a Metabolomics Experiment) guidelines for metadata annotation .

Best practices for reconciling conflicting literature on the compound’s solubility profile:

  • Strategy : Conduct systematic solubility tests in buffered solutions (pH 2–10) using nephelometry. Compare with published data using Cohen’s kappa to assess agreement levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.